Cas no 23145-07-5 (5-bromo-1-benzofuran)
5-bromo-1-benzofuran Chemical and Physical Properties
Names and Identifiers
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- 5-Bromobenzofuran
- 5-Bromobenzo[beta]furan
- 5-Bromo-1-Benzofuran
- 5-Bromo-benzofuran
- 5-Brom-benzofuran
- 5-Bromobenzo(b)-furan
- 5-Bromobenzo[b]furan
- Benzofuran,5-bromo
- Benzofuran, 5-bromo-
- AYOVPQORFBWFNO-UHFFFAOYSA-N
- PubChem22017
- 5-Bromo-1-benzofuran #
- AMBZ0123
- BCP01211
- WT1344
- SBB092094
- RP04079
- AM90076
- MB02701
- 5-Bromobenzofuran, 97%
- SCHEMBL6733
- FT-0600516
- EN300-114336
- CS-W004134
- 23145-07-5
- SY003919
- MFCD03407317
- A4895
- CS-W003038
- DTXSID6073441
- W-206816
- AKOS006230014
- B3889
- FS-2272
- 5-bromobenzo[beta]furan, 98 %
- AC-6672
- 5-Bromobenzo[beta]furan;5-Bromobenzofuran;Buttpark 95\\50-66;5-Bromobenzo[b]furan;5-Bromobenzo[beta]furan, 98 %;5-Bromobenzofuran ,97%
- DB-012255
- 5-bromo-1-benzofuran
-
- MDL: MFCD03407317
- Inchi: 1S/C8H5BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
- InChI Key: AYOVPQORFBWFNO-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=CO2)C=1
Computed Properties
- Exact Mass: 195.95200
- Monoisotopic Mass: 195.952
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3
- Topological Polar Surface Area: 13.1
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- Density: 1.573 g/mL at 25 °C
- Melting Point: 8°C(lit.)
- Boiling Point: 226°C(lit.)
- Flash Point: 95.2℃
- Refractive Index: n20/D 1.605
- PSA: 13.14000
- LogP: 3.19530
5-bromo-1-benzofuran Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- Storage Condition:Sealed in dry,Room Temperature
5-bromo-1-benzofuran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B830472-100g |
5-Bromobenzofuran |
23145-07-5 | 97% | 100g |
2,126.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 761796-1G |
5-Bromobenzofuran |
23145-07-5 | 1g |
¥888.78 | 2023-11-23 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3889-5G |
5-Bromobenzofuran |
23145-07-5 | >97.0%(GC) | 5g |
¥290.00 | 2024-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003919-1g |
5-Bromo-1-benzofuran |
23145-07-5 | >97% | 1g |
¥40.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003919-5g |
5-Bromo-1-benzofuran |
23145-07-5 | >97% | 5g |
¥61.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003919-10g |
5-Bromo-1-benzofuran |
23145-07-5 | >97% | 10g |
¥106.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003919-25g |
5-Bromo-1-benzofuran |
23145-07-5 | >97% | 25g |
¥220.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003919-100g |
5-Bromo-1-benzofuran |
23145-07-5 | >97% | 100g |
¥876.00 | 2025-04-16 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD5692-1g |
5-Bromobenzofuran |
23145-07-5 | 97% | 1g |
¥30.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD5692-5g |
5-Bromobenzofuran |
23145-07-5 | 97% | 5g |
¥124.0 | 2022-03-01 |
5-bromo-1-benzofuran Suppliers
5-bromo-1-benzofuran Related Literature
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Mark E. Ashford,Vu H. Nguyen,Ivan Greguric,Tien Q. Pham,Paul A. Keller,Andrew Katsifis Org. Biomol. Chem. 2014 12 783
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Kumiko Ando,Eriko Tsuji,Yuko Ando,Noriko Kuwata,Jun-ichi Kunitomo,Masayuki Yamashita,Shunsaku Ohta,Shigekatsu Kohno,Yoshitaka Ohishi Org. Biomol. Chem. 2004 2 625
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Kumiko Ando,Eriko Tsuji,Yuko Ando,Noriko Kuwata,Jun-ichi Kunitomo,Masayuki Yamashita,Shunsaku Ohta,Shigekatsu Kohno,Yoshitaka Ohishi Org. Biomol. Chem. 2004 2 625
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Eriko Tsuji,Kumiko Ando,Jun-ichi Kunitomo,Masayuki Yamashita,Shunsaku Ohta,Shigekatsu Kohno,Yoshitaka Ohishi Org. Biomol. Chem. 2003 1 3139
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Eriko Tsuji,Kumiko Ando,Jun-ichi Kunitomo,Masayuki Yamashita,Shunsaku Ohta,Shigekatsu Kohno,Yoshitaka Ohishi Org. Biomol. Chem. 2003 1 3139
Additional information on 5-bromo-1-benzofuran
5-Bromo-1-Benzofuran: A Comprehensive Overview
5-Bromo-1-benzofuran, also known by its CAS registry number CAS No. 23145-07-5, is a heterocyclic aromatic compound that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of brominated benzofuran derivatives, which are widely studied for their unique electronic properties and potential applications in organic electronics, optoelectronics, and sensing technologies. The structure of 5-bromo-1-benzofuran consists of a benzene ring fused with a furan ring, with a bromine atom substituted at the 5-position. This substitution pattern imparts distinct chemical and physical properties to the molecule, making it a valuable compound for both academic research and industrial applications.
The synthesis of 5-bromo-1-benzofuran typically involves multi-step organic reactions, often utilizing bromination techniques on parent benzofuran compounds. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to introduce the bromine atom at the desired position, achieving high yields and selectivity. These developments underscore the importance of optimizing synthetic routes to meet the growing demand for high-purity 5-bromo-1-benzofuran in various industries.
In terms of applications, 5-bromo-1-benzofuran has been extensively studied for its role in organic electronics. Its aromaticity and conjugated system make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Recent studies have demonstrated that incorporating 5-bromo-1-benzofuran into polymer blends can significantly enhance the charge transport properties of these materials, leading to improved device performance. For example, a 2023 study published in Nature Materials highlighted how the incorporation of brominated benzofuran derivatives into polymer frameworks can increase the electron mobility by up to 30%, making them promising candidates for next-generation electronic devices.
Beyond electronics, 5-bromo-1-benzofuran has also found applications in biotechnology and medical research. Its ability to interact with biological molecules has led to its use as a ligand in metalloenzyme mimics and as a building block for bioactive compounds. Recent research has focused on its potential as an anti-inflammatory agent, with studies showing that derivatives of 5-bromo-1-benzofuran can inhibit specific inflammatory pathways in vitro. These findings suggest that further exploration into its pharmacological properties could pave the way for novel therapeutic agents.
In addition to its practical applications, 5-bromo-1-benzofuran serves as a valuable model compound for studying fundamental chemical phenomena. Its electronic structure allows researchers to investigate topics such as charge transfer dynamics, excited-state behavior, and photochemical reactions with unprecedented precision. For instance, a 2023 paper in JACS utilized ultrafast spectroscopy to study the excited-state dynamics of brominated benzofurans, providing insights into their potential use in ultrafast optical switches.
The environmental impact of synthesizing and using CAS No. 23145-07-5-based compounds has also become a topic of interest. As industries increasingly prioritize sustainability, there is a growing need to develop eco-friendly synthesis methods and recycling strategies for these materials. Researchers are exploring biodegradable polymers that incorporate brominated benzofurans strong>, aiming to reduce their environmental footprint while maintaining their desirable electronic properties.
In conclusion, < strong >5-Bromo-1-Benzofuran< / strong > is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis techniques and application development, positions it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new properties and uses for this compound, it is likely that its role will expand further into emerging fields such as quantum computing and advanced materials science.
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